Pro-Insecticide Activation Kinetics and Hydrolytic Stability Profile vs. Methomyl
Alanycarb's designation as a pro-insecticide distinguishes it from direct-acting methomyl. Alanycarb undergoes initial N-S bond cleavage to yield methomyl and ethyl N-benzyl-β-alaninate as the primary metabolic transformation in biological and environmental systems . This pro-drug nature confers differential hydrolytic stability: Alanycarb is stable in neutral (pH 7, DT50 = 49 hours at 30°C) and weakly basic (pH 9, DT50 = 130 hours at 30°C) solutions, but degrades rapidly in acidic conditions (pH 5, DT50 = 0.5 hours at 20°C) to predominantly form methomyl . This pH-dependent activation profile is not observed with methomyl itself, which undergoes direct hydrolysis to S-methyl-N-hydroxythioacetimidate and ultimately to acetonitrile and CO₂ .
| Evidence Dimension | Hydrolytic degradation half-life (DT50) at pH 7, 30°C |
|---|---|
| Target Compound Data | 49 hours |
| Comparator Or Baseline | Methomyl (direct-acting; comparative kinetic data not available in this specific study, but activation step is absent) |
| Quantified Difference | Alanycarb requires an initial metabolic or acid-catalyzed activation step to release methomyl; methomyl is directly active. |
| Conditions | Aqueous buffer, pH 7, 30°C; pH 9, 30°C (DT50=130h); pH 5, 20°C (DT50=0.5h) |
Why This Matters
The pH-dependent stability influences formulation, storage, and environmental release profile, directly impacting procurement decisions for specific application scenarios where controlled activation is desired.
